molecular formula C20H28N2O3 B5508446 [3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol

[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol

Cat. No.: B5508446
M. Wt: 344.4 g/mol
InChI Key: MFNNMAZMYOMUSV-UHFFFAOYSA-N
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Description

[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol is a useful research compound. Its molecular formula is C20H28N2O3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.20999276 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Chemical Reactions

  • Palladium-Catalyzed Oxidation : Linalool, a monoterpenic allylic alcohol, can be oxidized by dioxygen in methanol solutions using a palladium/copper catalytic system, demonstrating the potential utility of allylic alcohols in catalytic reactions (Speziali, Robles-Dutenhefner, & Gusevskaya, 2007).

  • Synthesis of Benzoxazine Monomers : Novel benzoxazine monomers containing allyl groups have been synthesized, showing applications in creating high-performance thermosets with enhanced thermal stability (Agag & Takeichi, 2003).

Organic Synthesis

  • Synthesis of Tetrahydro-1H-3-benzazepines : Research has explored methods to synthesize tetrahydro-1H-3-benzazepines, involving the conversion of indanone or tetralone to a cyanohydrin, which is a process relevant to the synthesis of compounds with benzoxazepine structures (O’Donnell, Singer, Brubaker, & Mckinley, 2004).

Chemical Properties and Reactions

  • Reactions of Benzoxazolones : Studies on benzoxazolones have shown that they undergo various chemical reactions, including addition and ring cleavage, when reacted with compounds like piperidine and methanol, which may be relevant for understanding the reactivity of related benzoxazepine structures (Baxter, Cameron, & Thoseby, 1970).

Chemical Modification and Derivatization

  • Synthesis of Novel Derivatives : Research has been conducted on the synthesis of novel derivatives of pyrrolo[2,1-c][1,4]benzoxazepines, highlighting methods for introducing piperidinyl and other substituents to benzoxazepine structures, which could be applied to the modification of the given compound (Kapples & Effland, 1993).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential uses in various fields such as medicine or materials science .

Properties

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-2-8-20(16-23)9-5-10-22(15-20)19(24)14-21-11-12-25-18-7-4-3-6-17(18)13-21/h2-4,6-7,23H,1,5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNNMAZMYOMUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN(C1)C(=O)CN2CCOC3=CC=CC=C3C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.